3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl 3-(4-methylphenyl)-2-quinolinyl sulfide, also known as CP3MQS, is a sulfide compound that has been studied for its potential use in scientific research and laboratory experiments. It is a member of the quinoline family, and is composed of three aromatic rings, a chlorine atom, and a sulfide group. CP3MQS is an important research chemical, as it has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of quinoline derivatives involves complex reactions, including condensation and cyclodehydration processes. For instance, the condensation of acetonyl 2-methyl-5-chlorophenyl sulfide with potassium isatates leads to quinolinecarboxylic acids, which upon cyclodehydration yield chloro-12H-benzo[5,6]-thiopyrano[2,3-c]quinolin-12-ones. These compounds, through further chemical transformations, could yield structures with potential similarities to the target compound (Croisy-Delcey et al., 1991).
Structural and Theoretical Investigations
- Detailed structural and theoretical investigations of compounds containing the quinoline moiety, such as (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, reveal insights into their electronic and molecular structures. Quantum chemical calculations, including DFT/B3LYP/6-311++G(d,p) basis set, are utilized for analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) surfaces. Such studies offer a foundation for understanding the electronic properties and potential reactivity of related compounds (Kamaraj et al., 2021).
Potential Applications in Electronic Materials
- Research into electronic and molecular structures of aromatic and quinoid systems, including terthiophenes and their quinoline analogs, demonstrates the impact of structural modifications on photophysical properties. These modifications, such as the oxidation of sulfur atoms, significantly affect electron affinity and absorption spectra, indicating the potential of quinoline derivatives in electronic organic materials (Casado et al., 2006).
Nonlinear Optical (NLO) Properties
- The study of structural parameters, spectroscopic characterization, and nonlinear optical properties of quinoline derivatives provides insights into their potential as NLO materials. DFT calculations are employed to explore their optimized geometry, natural bond orbital analysis, and NLO properties, indicating their promise for technological applications (Wazzan et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds interact with their targets, leading to changes that result in their biological effects .
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been shown to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .
properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-9-11-16(12-10-15)20-13-17-5-2-3-8-21(17)24-22(20)25-19-7-4-6-18(23)14-19/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVBXOJVOTVLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.